Synthetic Route Advantage: Validated Intermediate in Ritonavir Diaminoalcohol Core Synthesis
Benzyl 2-(dibenzylamino)-3-phenylpropanoate is a validated intermediate in a documented multi-step synthesis of the ritonavir diaminoalcohol core, with the specific conversion step quantitatively characterized in Organic Syntheses [1]. The target compound (25 mmol, 10.9 g) is reduced with lithium aluminum hydride in diethyl ether to yield (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol, a key aldehyde precursor [1]. In the ritonavir synthesis pathway, this benzyl ester derivative serves as the protected phenylalanine intermediate that undergoes condensation with acetonitrile and benzylmagnesium chloride to yield 5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one, ultimately delivering the chiral diaminoalcohol core after stereoselective reduction and deprotection [2]. Generic N-protected phenylalanine esters lacking the orthogonal benzyl ester protection (e.g., methyl ester analog) would require additional protection/deprotection steps, increasing step count and reducing overall yield.
| Evidence Dimension | Validated synthetic intermediate role |
|---|---|
| Target Compound Data | Quantitatively validated as intermediate: 25 mmol (10.9 g) benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate reduced with LiAlH4 in diethyl ether at 0°C → rt, 16 hr, yielding S-2-(N,N-dibenzylamino)-3-phenyl-1-propanol after benzyl alcohol removal under high vacuum (10⁻⁵ mbar) [1] |
| Comparator Or Baseline | Generic N-protected phenylalanine esters (e.g., methyl ester analog) not validated in this specific ritonavir pathway; literature lacks equivalent documented multi-gram procedure for the methyl ester analog |
| Quantified Difference | Target compound: full procedural validation at 25 mmol scale with 58-69% yield for precursor synthesis [1]; Comparator: no comparable Organic Syntheses-level validation for methyl ester analog |
| Conditions | Organic Syntheses 1999, 76, 110; LiAlH4 reduction in dry diethyl ether under argon atmosphere |
Why This Matters
Procurement of this specific compound enables reproduction of the validated Organic Syntheses procedure without needing to re-optimize protection/deprotection conditions.
- [1] Reetz, M.T.; Drewes, M.W.; Schwickardi, R. Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes: S-2-(N,N-Dibenzylamino)-3-phenylpropanal. Organic Syntheses 1999, 76, 110. View Source
- [2] Yaozh.com Drug Synthesis Database. benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate – Ritonavir Synthesis Route. Allen, M.S.; Stuk, T.L.; Haight, A.R.; et al. Org Process Res Dev 1999, 3(2), 94. View Source
